molecular formula C14H12ClNO3 B14332205 Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- CAS No. 103429-69-2

Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy-

Cat. No.: B14332205
CAS No.: 103429-69-2
M. Wt: 277.70 g/mol
InChI Key: NURXWYZTGPPLBV-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, a chlorophenoxy group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with 4-nitrophenyl acetate to form 4-(3-chlorophenoxy)phenyl acetate. This intermediate is then subjected to hydrolysis and subsequent reaction with hydroxylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-chlorophenyl)-: This compound shares a similar acetamide structure but lacks the chlorophenoxy and hydroxy groups.

    N-Acetoxy-N-[4-(3-chlorophenoxy)phenyl]acetamide: This compound has an acetoxy group instead of a hydroxy group.

Uniqueness

Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- is unique due to the presence of both the chlorophenoxy and hydroxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

103429-69-2

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

N-[4-(3-chlorophenoxy)phenyl]-N-hydroxyacetamide

InChI

InChI=1S/C14H12ClNO3/c1-10(17)16(18)12-5-7-13(8-6-12)19-14-4-2-3-11(15)9-14/h2-9,18H,1H3

InChI Key

NURXWYZTGPPLBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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